5-(4-Iodobutyl)oxolan-2-one
Description
5-(4-Iodobutyl)oxolan-2-one is a γ-lactone derivative featuring a 4-iodobutyl substituent at the 5-position of the oxolan-2-one ring.
Properties
CAS No. |
91712-77-5 |
|---|---|
Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
5-(4-iodobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H13IO2/c9-6-2-1-3-7-4-5-8(10)11-7/h7H,1-6H2 |
InChI Key |
DVFMOISVCMFXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodobutyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. This reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired lactone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodobutyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodo group can lead to the formation of butyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of butyl derivatives.
Scientific Research Applications
5-(4-Iodobutyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Iodobutyl)oxolan-2-one involves its interaction with molecular targets through its iodo and oxolane groups. The iodo group can participate in halogen bonding, while the oxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Iodinated Derivatives : Chain length correlates with lipophilicity, influencing membrane permeability and biodistribution. Shorter chains (e.g., iodomethyl) are more reactive in alkylation reactions .
- Aromatic Derivatives: Phenolic groups enhance antioxidant capacity, while methoxy groups improve metabolic stability .
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